1-(2-METHOXYPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE
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Description
1-(2-METHOXYPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE is a useful research compound. Its molecular formula is C27H26N6O3S and its molecular weight is 514.6. The purity is usually 95%.
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Biological Activity
The compound 1-(2-Methoxyphenyl)-4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazine is a complex organic molecule that belongs to the class of triazoloquinazolines. This class of compounds has garnered attention due to their diverse biological activities and potential therapeutic applications, particularly in oncology and antimicrobial therapy. This article provides a detailed examination of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name: N-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
- Molecular Formula: C24H21N5O3S
- Molecular Weight: 445.52 g/mol
This compound features a piperazine ring connected to a triazoloquinazoline moiety, which is known for its pharmacological versatility.
Synthesis
The synthesis of this compound typically involves multiple steps starting from readily available starting materials. A common synthetic route includes:
- Formation of the Triazoloquinazoline Core: This is achieved through a cyclization reaction involving appropriate precursors.
- Introduction of Functional Groups: The methoxyphenyl and methylbenzenesulfonyl groups are introduced via nucleophilic substitution reactions.
Anticancer Activity
Recent studies have demonstrated that triazoloquinazolines exhibit significant anticancer properties. For instance, a study evaluated various derivatives against several cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 9 | HCT-116 (Colorectal) | 17.35 |
Compound 7 | HCT-116 (Colorectal) | 27.05 |
Compound 9 | HePG-2 (Hepatocellular) | 29.47 |
Compound 7 | HePG-2 (Hepatocellular) | 39.41 |
These results indicate that compounds derived from the triazoloquinazoline scaffold can effectively inhibit cancer cell proliferation, with varying potency depending on the specific structure and functional groups present .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Kinases: Triazoloquinazolines have been shown to inhibit key kinases involved in cancer progression, such as EGFR-TK.
- Induction of Apoptosis: Studies suggest that these compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
- Cell Cycle Arrest: Research indicates that certain derivatives can cause cell cycle arrest at the G2/M phase, leading to reduced cell proliferation .
Antimicrobial Activity
In addition to anticancer properties, some derivatives have exhibited antimicrobial activity against various pathogens. The presence of the sulfonamide group is thought to enhance this activity by interfering with bacterial folic acid synthesis.
Case Studies
Case Study 1: Anticancer Evaluation
A recent evaluation highlighted the effectiveness of a related triazoloquinazoline derivative in inhibiting tumor growth in xenograft models. The study reported significant tumor regression compared to control groups treated with standard chemotherapy agents .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of the sulfonamide-containing derivatives against Gram-positive and Gram-negative bacteria. The results showed promising inhibitory effects, suggesting potential for development as new antimicrobial agents .
Properties
IUPAC Name |
5-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O3S/c1-19-11-13-20(14-12-19)37(34,35)27-26-28-25(21-7-3-4-8-22(21)33(26)30-29-27)32-17-15-31(16-18-32)23-9-5-6-10-24(23)36-2/h3-14H,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALDBWQBGHTVTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC=CC=C6OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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